
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate is a chemical compound with the molecular formula C11H15F2NO2 It is a derivative of cyclopentane, featuring an ethynyl group and two fluorine atoms on the cyclopentyl ring, along with a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate typically involves the following steps:
Formation of the Cyclopentyl Ring:
Introduction of the Ethynyl Group: An ethynyl group is introduced at the 1-position of the cyclopentyl ring through a coupling reaction.
Carbamate Formation: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3,3-difluorocyclopentyl)carbamate: Similar structure but lacks the ethynyl group.
Tert-butyl (3,3-difluorocyclobutyl)carbamate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Tert-butyl (1-ethynylcyclopentyl)carbamate: Similar structure but lacks the fluorine atoms.
Uniqueness
Tert-butyl (1-ethynyl-3,3-difluorocyclopentyl)carbamate is unique due to the presence of both the ethynyl group and the fluorine atoms on the cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H17F2NO2 |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
tert-butyl N-(1-ethynyl-3,3-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C12H17F2NO2/c1-5-11(6-7-12(13,14)8-11)15-9(16)17-10(2,3)4/h1H,6-8H2,2-4H3,(H,15,16) |
Clave InChI |
QURWOBPQBUUGLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



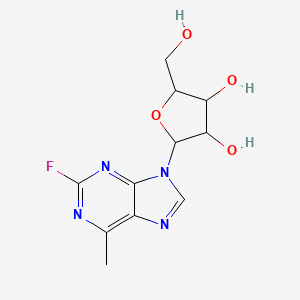
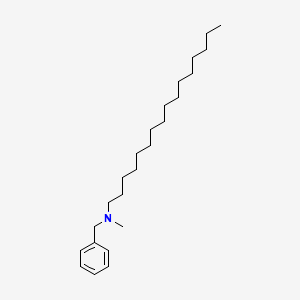


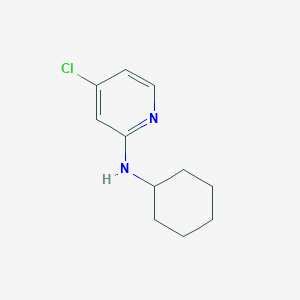
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
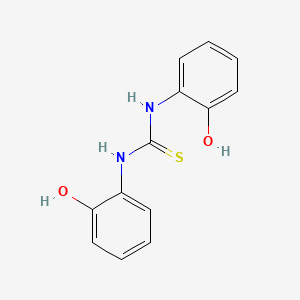
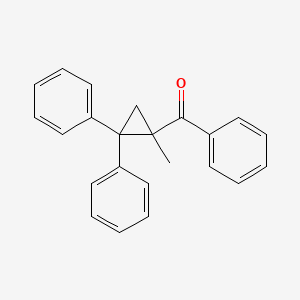

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
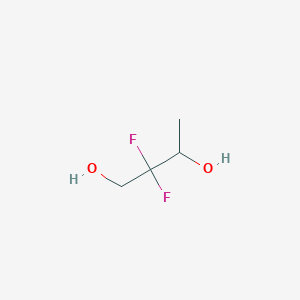
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

